3-{[Cyclopropyl(methyl)amino]methyl}aniline
Overview
Description
3-{[Cyclopropyl(methyl)amino]methyl}aniline is an organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Cyclopropyl(methyl)amino]methyl}aniline typically involves the reaction of cyclopropylmethylamine with aniline under specific conditions. One common method includes:
Cyclopropylmethylamine Preparation: Cyclopropylmethylamine can be synthesized by the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.
Coupling Reaction: The cyclopropylmethylamine is then reacted with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[Cyclopropyl(methyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of corresponding cyclopropylmethylamine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-{[Cyclopropyl(methyl)amino]methyl}aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-{[Cyclopropyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain receptors, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the aniline moiety.
Methylamine: Similar in structure but lacks the cyclopropyl group.
Aniline: Lacks the cyclopropyl and methyl groups.
Uniqueness
3-{[Cyclopropyl(methyl)amino]methyl}aniline is unique due to the presence of both cyclopropyl and aniline moieties, which provide a combination of properties not found in the individual components. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[[cyclopropyl(methyl)amino]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNUYVAIAHIZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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